molecular formula C19H28N2O2 B1429034 tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate CAS No. 1251021-84-7

tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B1429034
CAS No.: 1251021-84-7
M. Wt: 316.4 g/mol
InChI Key: SETAUMLKYBEKDM-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and stereocenters. According to official chemical databases, the compound carries the complete International Union of Pure and Applied Chemistry designation as tert-butyl 4a-phenyl-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridine-2-carboxylate, which precisely describes the positioning and connectivity of all constituent elements. The nomenclature system employed here reflects the compound's membership within the broader family of naphthyridine derivatives, specifically those containing the 2,7-diazanaphthalene core structure.

The classification hierarchy places this compound within several overlapping chemical categories that reflect its structural complexity and functional diversity. Primarily, it belongs to the naphthyridine class of heterocyclic compounds, which represent fusion products of two pyridine rings sharing adjacent carbon atoms. More specifically, the compound represents a 2,7-naphthyridine derivative, distinguishing it from other positional isomers such as 1,5-naphthyridines or 1,8-naphthyridines that have received considerable attention in medicinal chemistry literature. The octahydro designation indicates the saturated nature of the naphthyridine core, reflecting the presence of eight additional hydrogen atoms compared to the fully aromatic naphthyridine parent structure.

The tert-butyl carboxylate protecting group represents a commonly employed synthetic strategy in organic chemistry for temporarily masking nitrogen nucleophilicity during multi-step synthetic sequences. This functional group classification places the compound within the broader category of carbamate-protected amines, which serve as valuable intermediates in pharmaceutical synthesis pathways. The phenyl substituent at the 4a position contributes additional aromatic character to the molecule and influences both its physical properties and potential biological activities through pi-pi stacking interactions and electronic effects.

Table 1: Molecular Identification Data for this compound

Parameter Value Reference
Chemical Abstracts Service Number 1251021-84-7
Molecular Formula C19H28N2O2
Molecular Weight 316.44 g/mol
International Union of Pure and Applied Chemistry Name tert-butyl 4a-phenyl-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridine-2-carboxylate
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CCC2(CCNCC2C1)C3=CC=CC=C3
Standard International Chemical Identifier InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-12-10-19(15-7-5-4-6-8-15)9-11-20-13-16(19)14-21/h4-8,16,20H,9-14H2,1-3H3

Historical Context of Naphthyridine Research

The historical development of naphthyridine chemistry traces its origins to the late nineteenth century when systematic investigations of nitrogen-containing heterocyclic compounds began to emerge as a distinct area of organic chemical research. The foundational work in naphthyridine chemistry was established in 1893 by Reissert, who successfully synthesized the first derivative of a cyclic naphthyridine system, specifically a 1,8-naphthyridine variant. This pioneering achievement provided the nomenclatural framework for the entire class of compounds, with Reissert proposing the term "naphthyridine" to describe these heterocyclic derivatives as naphthalene analogs containing two fused pyridine rings with different mutual arrangements of nitrogen atoms.

The early decades of the twentieth century witnessed gradual expansion of synthetic methodologies applicable to naphthyridine construction, with significant contributions emerging from researchers who adapted existing quinoline synthesis protocols to pyridine-containing substrates. In 1927, Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, particularly 1,5-naphthyridines, by successfully adapting the Skraup quinoline synthesis methodology to 3-aminopyridine starting materials. This methodological breakthrough established important precedents for subsequent synthetic approaches and demonstrated the feasibility of constructing complex nitrogen heterocycles through cyclization strategies.

The systematic indexing of naphthyridine compounds in Chemical Abstracts beginning in 1936 marked a crucial milestone in the organization and dissemination of knowledge within this chemical domain. Prior to this standardization, these ring systems had received various alternative names including "pyridopyridines," "benzodiazines," "diazadecalins," and designations using the "aza" system when named as "diazanaphthalene" derivatives. The establishment of consistent nomenclature facilitated more effective communication among researchers and enabled more systematic approaches to structure-activity relationship studies.

Contemporary naphthyridine research has experienced remarkable growth since the year 2000, with over 600 published papers related specifically to 1,5-naphthyridine chemistry alone, including approximately 400 patent applications. This research explosion reflects the recognition of naphthyridine scaffolds as privileged structures in medicinal chemistry, capable of interacting with diverse biological targets through multiple binding modes. The 2,7-naphthyridine subfamily, which includes the compound under investigation, has received particular attention due to its demonstrated biological activities and synthetic accessibility through various cyclization strategies.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry stems from its representation of several important structural and synthetic principles that define modern approaches to nitrogen heterocycle construction and functionalization. Heterocyclic compounds occupy a position of fundamental importance in biological processes and are widespread among natural products, with particular prominence in pharmaceutical applications where they predominate among compound types used as therapeutic agents, agrochemicals, and veterinary products. The specific structural features embodied in this naphthyridine derivative illustrate key concepts in heterocyclic design that have proven essential for biological activity optimization.

The naphthyridine scaffold represents one of six possible structural isomers of pyridopyridine systems, each offering distinct electronic and geometric properties that influence molecular recognition and binding affinity with biological targets. Within this family, 2,7-naphthyridines have demonstrated particularly broad spectra of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects that have motivated extensive synthetic efforts toward new derivatives containing this scaffold. The structural versatility of the 2,7-naphthyridine framework allows for strategic placement of substituents at multiple positions, enabling systematic structure-activity relationship studies and optimization of pharmacological properties.

The octahydro modification present in the target compound represents an important variation on the basic naphthyridine theme, introducing conformational flexibility and altered electronic properties compared to fully aromatic analogs. This saturation pattern influences both the three-dimensional shape of the molecule and its hydrogen bonding capabilities, factors that can significantly impact biological activity and selectivity profiles. The systematic investigation of such saturated naphthyridine derivatives has revealed important insights into the relationship between ring saturation and biological activity, contributing to more sophisticated approaches to drug design based on heterocyclic scaffolds.

The presence of the tert-butyl carboxylate protecting group illustrates the integration of synthetic methodology considerations with structural design principles in contemporary heterocyclic chemistry. This functional group serves dual purposes: it provides synthetic utility by protecting the nitrogen atom during chemical transformations, while potentially contributing to the compound's pharmacological properties through its influence on molecular lipophilicity and metabolic stability. Such dual-purpose structural elements represent efficient approaches to molecular design that simultaneously address synthetic accessibility and biological activity requirements.

Structural Features and Molecular Identity

The molecular architecture of this compound exhibits a sophisticated arrangement of structural elements that collectively define its chemical identity and influence its physical and chemical properties. The core naphthyridine framework consists of two six-membered rings fused through adjacent carbon atoms, with nitrogen atoms positioned at the 2 and 7 positions of the bicyclic system. This specific nitrogen positioning distinguishes the compound from other naphthyridine isomers and imparts characteristic electronic properties and reactivity patterns that influence both synthetic accessibility and potential biological applications.

The octahydro designation indicates complete saturation of the naphthyridine ring system, resulting in a flexible bicyclic framework that can adopt multiple conformational states depending on substituent interactions and environmental factors. This conformational flexibility represents a significant departure from the planar geometry characteristic of aromatic naphthyridine systems and provides opportunities for optimizing molecular shape complementarity with biological targets. The saturated ring system also eliminates the extended conjugation present in aromatic analogs, potentially altering electronic properties and reactivity patterns in ways that may influence biological activity and metabolic stability.

The phenyl substituent located at the 4a position introduces aromatic character into the molecular structure while maintaining strategic positioning that avoids direct conjugation with the nitrogen atoms of the naphthyridine core. This substitution pattern provides opportunities for pi-pi stacking interactions with aromatic amino acid residues in protein binding sites while minimizing electronic perturbation of the heterocyclic nitrogen atoms. The specific stereochemistry at the 4a position represents an important structural variable that can influence both biological activity and synthetic accessibility, as different stereoisomers may exhibit distinct binding affinities and selectivity profiles.

The tert-butyl carboxylate group attached to the nitrogen at position 2 serves multiple structural and functional roles within the molecular architecture. From a synthetic perspective, this group functions as a protecting group that can be selectively removed under acidic conditions to reveal the free amine, providing access to derivatives with different substitution patterns. The bulky tert-butyl group also influences the conformational preferences of the naphthyridine ring system through steric interactions, potentially stabilizing specific conformational states that may be relevant for biological activity. Additionally, the carboxylate moiety contributes to the overall polarity and hydrogen bonding potential of the molecule, factors that influence solubility, membrane permeability, and protein binding characteristics.

Table 2: Structural Parameters and Molecular Descriptors

Structural Feature Description Contribution to Molecular Properties
Naphthyridine Core 2,7-diazanaphthalene framework Provides heterocyclic scaffold for biological recognition
Octahydro Saturation Complete saturation of ring system Introduces conformational flexibility and altered electronics
4a-Phenyl Substituent Aromatic ring at bridgehead position Enables pi-pi interactions and increases lipophilicity
2-tert-Butyl Carboxylate Protected amine functionality Modulates polarity and provides synthetic versatility
Molecular Framework C19H28N2O2 composition Defines physicochemical properties and biological potential

Position in Naphthyridine Chemistry Literature

The position of this compound within the extensive literature of naphthyridine chemistry reflects both the compound's specific structural characteristics and the broader research trends that have shaped this field over recent decades. Contemporary naphthyridine research has demonstrated remarkable diversity in both synthetic approaches and biological applications, with particular emphasis on developing new methodologies for constructing complex derivatives that incorporate multiple functional groups and stereogenic centers. The target compound exemplifies this trend through its combination of saturated naphthyridine core, aromatic substituent, and protected amine functionality.

Recent literature surveys reveal that 2,7-naphthyridine derivatives have received substantial attention due to their demonstrated biological activities and synthetic accessibility through various cyclization strategies. Compounds containing the 2,7-naphthyridine moiety can be synthesized from diverse substrates and may be classified into four main categories: those derived from acyclic compounds, from quinoline derivatives, from pyridine derivatives, and from other heterocyclic precursors. The synthetic approaches most commonly employed for 2,7-naphthyridine construction involve cyclocondensation or intramolecular cyclization of pyridine derivatives, methodologies that have been extensively developed and optimized over the past two decades.

The incorporation of protecting groups such as tert-butyl carboxylate represents an important theme in contemporary naphthyridine synthesis, reflecting the need for selective functionalization strategies that enable construction of complex derivatives without compromising sensitive functional groups. This approach aligns with broader trends in medicinal chemistry toward more sophisticated synthetic strategies that can access diverse chemical space while maintaining practical scalability for drug development applications. The specific combination of structural elements present in the target compound positions it within a subset of naphthyridine derivatives that are particularly relevant for pharmaceutical applications.

Comparative analysis of naphthyridine literature reveals that octahydro derivatives represent a specialized but important class of compounds that bridge the gap between fully aromatic naphthyridines and more flexible heterocyclic scaffolds. The biological activities reported for saturated naphthyridine derivatives often differ significantly from those of their aromatic counterparts, suggesting that the conformational flexibility introduced by ring saturation provides access to distinct binding modes and selectivity profiles. This observation has motivated continued interest in developing synthetic methodologies for accessing saturated naphthyridine derivatives with diverse substitution patterns.

The presence of aromatic substituents at bridgehead positions, as exemplified by the 4a-phenyl group in the target compound, represents another important theme in naphthyridine structure-activity relationships. Literature analysis reveals that such substitution patterns can significantly influence biological activity through effects on molecular shape, electronic distribution, and intermolecular interactions. The specific positioning of the phenyl group at the 4a position provides opportunities for optimizing binding interactions while maintaining synthetic accessibility through established cyclization methodologies.

Properties

IUPAC Name

tert-butyl 4a-phenyl-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-12-10-19(15-7-5-4-6-8-15)9-11-20-13-16(19)14-21/h4-8,16,20H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETAUMLKYBEKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Octahydro-2,7-naphthyridine Core

The octahydro-2,7-naphthyridine skeleton is commonly obtained via hydrogenation of the corresponding aromatic 2,7-naphthyridine or through cyclization reactions involving diamine and diketone precursors under reductive conditions. Literature suggests that catalytic hydrogenation using palladium or platinum catalysts under mild pressure and temperature is effective for saturating the aromatic rings to the octahydro level without affecting sensitive substituents.

Protection of the Nitrogen with tert-Butyl Carbamate

The nitrogen at position 2 is protected using tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in the presence of a tertiary amine base such as triethylamine or diisopropylethylamine. This step is crucial for stabilizing the molecule and enabling further functionalization or purification. The reaction is carried out at low temperatures (0–5 °C) to minimize side reactions and ensure selective carbamate formation.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Hydrogenation of naphthyridine Pd/C or Pt catalyst, H2 gas, mild pressure (1-5 atm), room temp to 50 °C Avoid over-reduction, monitor progress
Phenyl substitution Phenyl precursor, base or acid catalyst, solvent (e.g., THF, DCM), reflux or room temp Control stereochemistry, use chiral auxiliaries if needed
Boc protection Boc2O or Boc-Cl, base (Et3N), solvent (DCM), 0–5 °C Protects nitrogen, prevents decomposition

Purification and Characterization

The crude product is purified by column chromatography or recrystallization. Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry,
  • Mass spectrometry (MS) for molecular weight verification,
  • Infrared (IR) spectroscopy to confirm carbamate functional group,
  • Elemental analysis for purity assessment.

Research Findings and Challenges

  • The stereoselective synthesis of the 4a-phenyloctahydro-2,7-naphthyridine core is challenging due to the multiple chiral centers; optimized catalytic systems and chiral auxiliaries improve yield and selectivity.
  • The Boc protection step is generally high yielding and mild but requires careful temperature control to avoid side reactions.
  • Hydrogenation conditions must be carefully optimized to saturate the heterocyclic core without reducing the phenyl substituent or carbamate group.
  • Recent patents indicate potential pharmaceutical applications, highlighting the importance of scalable and reproducible synthetic routes.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Core synthesis Hydrogenation (Pd/C, H2, mild temp) Octahydro-2,7-naphthyridine skeleton
Phenyl group introduction Phenyl-substituted precursors, base 4a-Phenyl substitution with stereocontrol
Nitrogen protection Boc2O or Boc-Cl, base, low temp tert-Butyl carbamate formation
Purification Chromatography, recrystallization High purity compound
Characterization NMR, MS, IR, elemental analysis Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl group or the naphthyridine core.

    Reduction: Reduction reactions can occur at the carbonyl group or other reducible sites within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications due to its ability to interact with various biological targets. The naphthyridine derivatives are recognized for their pharmacological properties, which may include:

  • Antimicrobial Activity : Naphthyridines have shown promise in inhibiting bacterial growth and may serve as lead compounds for developing new antibiotics.
  • Anticancer Properties : Research indicates that certain naphthyridine derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Biochemical Studies

The compound may function as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions. Its ability to bind selectively to specific proteins makes it valuable in:

  • Drug Discovery : By acting as a model compound, it can help elucidate mechanisms of drug action or resistance in various biological pathways.

Synthetic Organic Chemistry

In synthetic organic chemistry, tert-butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its structural features allow for:

  • Multi-Step Synthesis : The compound can be utilized in various synthetic routes to create derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Industrial Applications

Beyond medicinal uses, this compound may find applications in producing specialty chemicals or materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could involve:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate and related naphthyridine derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Availability Key Properties
This compound 2,7-naphthyridine (octahydro) 4a-phenyl, Boc-protected amine C₁₉H₂₆N₂O₂ 320.43 Not explicitly listed Commercially available (6 suppliers) High rigidity; potential for CNS-targeting drug scaffolds.
tert-Butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate 1,8-naphthyridine (3,4-dihydro) 7-(1-hydroxypropan-2-yl), Boc group C₁₆H₂₄N₂O₃ 292.37 959992-13-3 Available (Hairui Chem) Hydroxypropyl substituent enhances hydrophilicity; potential for prodrug design.
tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate 2,7-naphthyridine (3,4-dihydro) 5-aminomethyl, Boc group C₁₄H₂₁N₃O₂ 263.34 Not listed Discontinued Amino functionality enables conjugation; discontinued due to synthesis challenges.

Key Observations

Core Saturation and Rigidity :

  • The octahydro 2,7-naphthyridine core in the target compound provides full saturation, enhancing conformational stability compared to 3,4-dihydro analogs (e.g., the 1,8-naphthyridine derivative from Hairui Chem). This rigidity is advantageous in drug design for reducing entropic penalties during target binding.

Substituent Effects: The 4a-phenyl group in the target compound introduces steric bulk and lipophilicity, which may improve blood-brain barrier penetration compared to the 7-hydroxypropyl or 5-aminomethyl analogs. The hydroxypropyl substituent in the 1,8-naphthyridine derivative increases polarity, making it more suitable for aqueous formulations or prodrug strategies.

Synthetic and Commercial Considerations: The discontinuation of tert-butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate highlights challenges in synthesizing naphthyridines with reactive side chains (e.g., aminomethyl groups), possibly due to instability or purification difficulties. The target compound’s commercial availability from multiple suppliers suggests robust synthetic protocols and demand in medicinal chemistry.

Biological Activity

tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate is a synthetic organic compound categorized under naphthyridines. This class of compounds is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's unique structure, featuring a tert-butyl group and an octahydro-2,7-naphthyridine core, contributes to its stability and potential reactivity in biological systems.

  • IUPAC Name : tert-butyl 4a-phenyloctahydro-2,7-naphthyridine-2-carboxylate
  • CAS Number : 1251021-84-7
  • Molecular Formula : C19H28N2O2
  • Molecular Weight : 316.44 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. These interactions may include:

  • Binding to Enzymes and Receptors : The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in critical biological pathways.
  • Signal Pathway Modulation : It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Biological Activities

Research indicates that compounds within the naphthyridine class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Naphthyridine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Certain derivatives have been investigated for their potential to protect neuronal cells from damage associated with neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of related naphthyridine compounds, providing insights into the potential applications of this compound.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a structurally similar naphthyridine derivative on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that the compound could reduce oxidative stress markers and enhance cell viability in the presence of Aβ, suggesting potential applications in Alzheimer's disease treatment .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of naphthyridine derivatives. The findings demonstrated that these compounds could inhibit cell proliferation in certain cancer cell lines through apoptosis induction mechanisms .

Comparative Analysis

To better understand the unique properties of this compound compared to other naphthyridine derivatives, a comparative analysis is presented below:

Compound NameBiological ActivityMechanism
Compound AAntimicrobialEnzyme inhibition
Compound BAnticancerApoptosis induction
This compoundNeuroprotectiveSignal pathway modulation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate?

  • Methodological Answer: The compound is typically synthesized via multi-step reactions involving Boc-protection, coupling, and cyclization. For example, a related octahydroquinoxaline scaffold was synthesized using Boc-protected intermediates reacted with substituted pyrimidines under basic conditions (e.g., K₂CO₃ in DMF), followed by deprotection or functionalization steps . Key steps include column chromatography purification (e.g., silica gel with gradients of toluene/acetone or ethyl acetate/hexane) and monitoring via TLC.

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming stereochemistry and regioselectivity. For example, diastereomeric mixtures (e.g., 6:1 E/Z isomers in related compounds) are resolved using NOE experiments or 2D NMR .
  • Mass Spectrometry: HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns, with discrepancies <5 ppm indicating purity .
  • X-ray Crystallography: Single-crystal diffraction (e.g., using SHELXL software) resolves absolute configuration, especially for chiral centers .

Q. How are intermediates purified during synthesis?

  • Methodological Answer: Common methods include:

  • Flash Column Chromatography: Employing gradients like 10:1 toluene/acetone or 1:8 ethanol/chlorophorm to isolate Boc-protected intermediates .
  • Recrystallization: Solvent pairs like CH₂Cl₂/petroleum ether improve purity .
  • Acid-Base Extraction: Used for deprotection (e.g., HCl-mediated Boc removal) .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized in the synthesis of this compound?

  • Methodological Answer:

  • Chiral Catalysts: Palladium complexes (e.g., Pd₂(dba)₃ with phosphine ligands) control enantioselectivity in coupling reactions .
  • Temperature Control: Low temperatures (0°C) stabilize intermediates during sensitive steps (e.g., triflation or hydrogenation) .
  • Protecting Group Strategy: Boc groups shield amines during stereoselective functionalization, as seen in pyrrolidine ring formation .

Q. How are conflicting NMR or crystallography data resolved?

  • Methodological Answer:

  • Solvent Effects: Ensure deuterated solvents (e.g., CDCl₃ or DMSO-d₆) do not obscure peaks. For example, residual proton signals in DMSO can mask NH or OH groups .
  • Dynamic Processes: Variable-temperature NMR identifies fluxional behavior in flexible scaffolds (e.g., chair-flip in octahydronaphthyridines) .
  • Complementary Techniques: Pair X-ray data (for solid-state conformation) with solution-state NMR to resolve discrepancies .

Q. What strategies mitigate side reactions during Boc deprotection?

  • Methodological Answer:

  • Acid Selection: TFA (trifluoroacetic acid) in dichloromethane selectively removes Boc groups without hydrolyzing esters or amides .
  • Inert Atmosphere: Use argon or nitrogen to prevent oxidation of sensitive intermediates (e.g., thioethers or unsaturated bonds) .
  • Quenching Protocols: Neutralize acidic byproducts with aqueous NaHCO₃ before extraction to avoid decomposition .

Q. How can computational methods enhance synthesis or analysis?

  • Methodological Answer:

  • DFT Calculations: Predict reaction pathways (e.g., transition states in cyclization steps) and optimize ligand geometries .
  • Docking Studies: For bioactive analogs, model interactions with targets (e.g., calcium channels or enzymes) to guide functionalization .
  • Crystallography Software: SHELX suite refines diffraction data and validates hydrogen bonding networks .

Data Contradiction Analysis

Q. How to address inconsistent yields in multi-step syntheses?

  • Methodological Answer:

  • Reaction Monitoring: Use in-situ techniques like IR spectroscopy (e.g., tracking carbonyl peaks at ~1700 cm⁻¹) to identify incomplete steps .
  • Byproduct Trapping: Add scavengers (e.g., molecular sieves for water-sensitive reactions) to improve efficiency .
  • Scale-Dependent Effects: Optimize stirring rate and solvent volume for reproducibility at larger scales .

Q. What causes variability in biological activity of analogs?

  • Methodological Answer:

  • Lipophilicity Adjustments: Modify substituents (e.g., octylphenyl groups) to balance cell permeability vs. solubility .
  • Metabolic Stability: Introduce fluorinated groups (e.g., CF₃) or steric hindrance to reduce CYP450-mediated degradation .
  • Stereochemistry-Activity Relationships: Test enantiomers (e.g., (2S,4R) vs. (2R,4S)) to identify pharmacophoric motifs .

Tables

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
Boc ProtectionBoc₂O, DMAP, DCMAmine protection
CouplingK₂CO₃, DMF, 70°CPyrimidine addition
CyclizationPd(PPh₃)₄, Et₃SiHRing closure
DeprotectionTFA/DCM (1:4)Boc removal

Table 2: Common Analytical Challenges and Solutions

ChallengeSolutionReference
Overlapping NMR peaks2D NMR (COSY, HSQC)
Low crystallinitySeeding with microcrystals
Hygroscopic intermediatesStorage under argon with molecular sieves

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